molecular formula C6H9F3N2O2 B12358737 2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one

2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one

Cat. No.: B12358737
M. Wt: 198.14 g/mol
InChI Key: RWWSLOOMQMPMFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a diazinane ring substituted with methoxy and trifluoromethyl groups, which contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for temperature and pressure regulation is common to maintain consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(trifluoromethyl)pyridine
  • 2-Methoxy-6-(trifluoromethyl)aniline
  • 2-Methoxy-6-(trifluoromethyl)benzylamine

Uniqueness

Compared to these similar compounds, 2-Methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one stands out due to its diazinane ring structure, which imparts unique chemical and biological properties. This structural difference can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H9F3N2O2

Molecular Weight

198.14 g/mol

IUPAC Name

2-methoxy-6-(trifluoromethyl)-1,3-diazinan-4-one

InChI

InChI=1S/C6H9F3N2O2/c1-13-5-10-3(6(7,8)9)2-4(12)11-5/h3,5,10H,2H2,1H3,(H,11,12)

InChI Key

RWWSLOOMQMPMFB-UHFFFAOYSA-N

Canonical SMILES

COC1NC(CC(=O)N1)C(F)(F)F

Origin of Product

United States

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